![molecular formula C19H15FN2OS2 B3005030 2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-85-4](/img/structure/B3005030.png)
2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
The compound 2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule that appears to be a derivative of pyrimidin-4-one. While the specific compound is not directly studied in the provided papers, related structures with substituted phenyl groups and pyrimidin-4-one cores are frequently investigated for their biological activities, including antitumor, antibacterial, and antiviral properties , as well as their potential as inhibitors for various enzymes .
Synthesis Analysis
The synthesis of related pyrimidin-4-one derivatives typically involves cyclocondensation reactions, as seen in the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones . These reactions often employ basic conditions and may involve the use of intermediates such as 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones and nonsymmetric 1-substituted 2-methylisothiourea sulfates. The synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines also provides insight into the potential synthetic routes for the target compound, involving oxidative addition reactions and deprotection steps .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to investigate the molecular structure of pyrimidine derivatives . Density functional theory (DFT) calculations, including B3LYP method with a 6-311++G(d,p) basis set, can predict equilibrium geometry, vibrational wave numbers, and molecular stability . The molecular docking studies can also suggest the potential biological activity of the compound by predicting its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by the substituents on the pyrimidine ring. For instance, the introduction of a fluorine atom can significantly affect the molecule's reactivity and biological activity . The presence of a methylsulfanyl group can also lead to various chemical transformations, potentially affecting the compound's pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. The presence of a fluorine atom can enhance the lipophilicity of the molecule, which may affect its absorption and distribution in biological systems . The crystal structure analysis can provide information on the compound's solid-state properties, including its conformation and intermolecular interactions .
Mécanisme D'action
Thienopyrimidinones
This compound is a thienopyrimidinone, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Fluorophenyl groups
The presence of a fluorophenyl group can enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and potentially increase its bioavailability .
Sulfanyl groups
Sulfanyl groups are often used in medicinal chemistry to improve a compound’s solubility and metabolic stability .
Pharmacokinetics
Without specific studies, it’s difficult to predict the exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. Its lipophilicity and solubility (influenced by the fluorophenyl and sulfanyl groups, respectively) would likely play a significant role .
Environmental factors
The stability and efficacy of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other substances. Without specific studies, it’s difficult to provide detailed information .
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS2/c20-14-8-6-13(7-9-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-4-2-1-3-5-15/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCVHCGNJYLAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

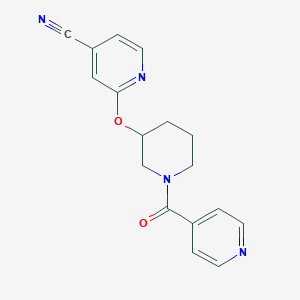
![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)

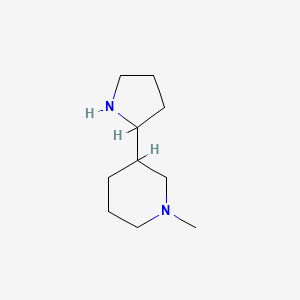
![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)
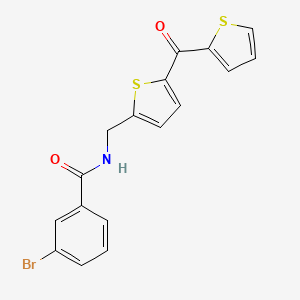
![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)
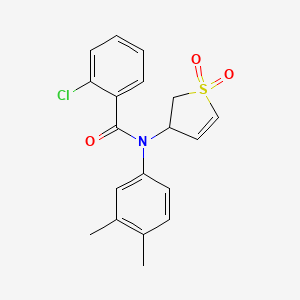
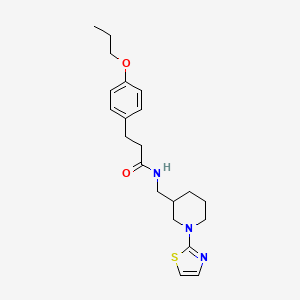
![2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3004961.png)
![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)
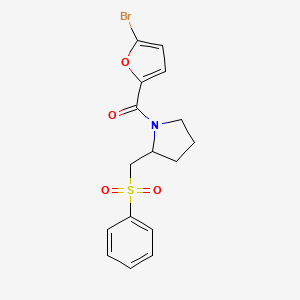
![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)